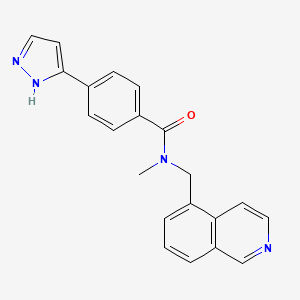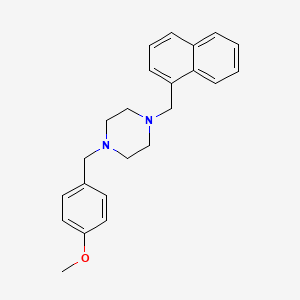
2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the chromen-4-one (coumarin) derivatives, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. Coumarins are recognized for their optical properties and have been studied for their potential in creating advanced materials and drug design.
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves Knoevenagel condensation, Friedel-Crafts acylation, and other cyclization reactions. A study by Lichitsky et al. (2021) describes a novel approach to synthesize a similar compound using a multicomponent condensation method, highlighting the versatility in synthesizing chromen-4-one derivatives (Lichitsky, B., Komogortsev, A., & Melekhina, V. G., 2021).
Molecular Structure Analysis
The crystal structure of related compounds reveals that the chromene moiety often adopts a specific conformation, contributing to the compound's reactivity and properties. For instance, Inglebert et al. (2014) determined the crystal structure of a related compound, showing the orientation of the methoxyphenyl ring and intramolecular hydrogen bonding (Inglebert, S. A., Kamalraja, J., Sethusankar, K., & Perumal, P., 2014).
Chemical Reactions and Properties
Chemical reactions involving chromen-4-one derivatives can include electrophilic substitution, nucleophilic addition, and cyclization reactions. The reactivity can be influenced by the substitution pattern on the chromen-4-one core. Bam & Chalifoux (2018) explored the regioselective synthesis of chromen-4-one derivatives, demonstrating the compound's versatility in chemical transformations (Bam, R. & Chalifoux, W. A., 2018).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and optical properties, are crucial for their applications. These properties can be tailored by modifying the substitution pattern on the chromen-4-one core. The study by Elenkova et al. (2014) on a similar compound provides insights into how structural modifications can influence physical properties (Elenkova, D., Morgenstern, B., Manolov, I., & Milanova, M., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects that determine the compound's applications. Studies on chromen-4-one derivatives reveal their potential in forming hydrogen bonds and their reactivity towards different chemical agents. The research by Poudel & Lee (2014) demonstrates the synthesis of benzo[c]chromen-6-one derivatives, showcasing the chemical versatility of the chromen-4-one scaffold (Poudel, T. N. & Lee, Y., 2014).
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-6-11(2)18-13(7-10)15(20)9-16(22-18)12-4-5-14(19)17(8-12)21-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYJCVVIVLBLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-3-pyrrolidinamine](/img/structure/B5654701.png)
![[(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B5654706.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-pyrazin-2-ylpropanamide](/img/structure/B5654729.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5654732.png)
![N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5654738.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5654754.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5654767.png)
![[(3S*,5R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5654789.png)
![1-(1H-imidazol-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5654806.png)